BenchChemオンラインストアへようこそ!

2,3-Dihydroxypropyl dichloroacetate

Glycerol kinase inhibition Enzyme kinetics Cancer metabolism

2,3-Dihydroxypropyl dichloroacetate (2,3-DHPDCA) is a racemic glycerol analogue that acts as a noncompetitive inhibitor of glycerol kinase (Ki = 1.8 × 10⁻³ M). Unlike common competitive inhibitors (e.g., 1-thioglycerol), its unique mechanism reduces the lipid contribution to gluconeogenesis, making it essential for cancer cachexia and glucose-homeostasis studies. As a DCA ester, it serves as a benchmark scaffold for developing prodrugs with improved pharmacokinetics. This compound is not interchangeable with generic DCA salts or other GK inhibitors; its precise chemical identity ensures reproducible in vivo blood-glucose lowering and in vitro enzyme inhibition. Procure with confidence for metabolic reprogramming, GK-deficiency modeling, and inhibitor screening.

Molecular Formula C5H8Cl2O4
Molecular Weight 203.02 g/mol
CAS No. 93623-15-5
Cat. No. B1219189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropyl dichloroacetate
CAS93623-15-5
Synonyms2,3-DHPDCA
2,3-dihydroxypropyl dichloroacetate
Molecular FormulaC5H8Cl2O4
Molecular Weight203.02 g/mol
Structural Identifiers
SMILESC(C(COC(=O)C(Cl)Cl)O)O
InChIInChI=1S/C5H8Cl2O4/c6-4(7)5(10)11-2-3(9)1-8/h3-4,8-9H,1-2H2
InChIKeyCVGDIEOKTJTGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxypropyl Dichloroacetate (CAS 93623-15-5): Physicochemical Identity and Baseline Pharmacology


2,3-Dihydroxypropyl dichloroacetate (2,3-DHPDCA) is a synthetic glycerol analogue characterized as a dichloroacetate ester of glycerol. The compound possesses predicted physicochemical properties including a density of 1.5±0.1 g/cm³, a boiling point of 331.4±37.0 °C at 760 mmHg, and a calculated LogP of -0.46 . Pharmacologically, it functions as a noncompetitive inhibitor of the enzyme glycerol kinase (GK) in vitro, with an inhibition constant (Ki) of 1.8 × 10⁻³ M [1].

Procurement Risk: Why 2,3-Dihydroxypropyl Dichloroacetate Cannot Be Interchanged with In-Class Glycerol Analogues or Other Dichloroacetate Esters


Generic substitution among glycerol kinase inhibitors or dichloroacetate (DCA) prodrugs is not scientifically justifiable due to divergent inhibition mechanisms and pharmacokinetic profiles. 2,3-Dihydroxypropyl dichloroacetate inhibits glycerol kinase noncompetitively, distinguishing it from competitive inhibitors like 1-thioglycerol [1]. Furthermore, DCA esters exhibit variable bioavailability and metabolic effects; the parent compound sodium DCA carries known toxicity limitations that specific ester derivatives aim to mitigate through altered release kinetics [2]. Thus, empirical selection based on precise chemical identity is essential.

Quantitative Differentiation of 2,3-Dihydroxypropyl Dichloroacetate (93623-15-5) Versus Closest Comparators


Head-to-Head Glycerol Kinase Inhibition Potency Among Glycerol Analogues

In a direct comparative study of multiple glycerol analogues, (+/-)-2,3-dihydroxypropyl dichloroacetate demonstrated the most potent inhibition of glycerol kinase in vitro [1]. The compound exhibited a Ki value of 1.8 × 10⁻³ M under noncompetitive conditions. While the exact Ki values for the other tested analogues are not individually reported, the compound's designation as the most potent establishes its superior inhibitory profile within the tested set.

Glycerol kinase inhibition Enzyme kinetics Cancer metabolism

Mechanistic Differentiation: Noncompetitive Inhibition Versus Competitive Glycerol Kinase Inhibitors

2,3-Dihydroxypropyl dichloroacetate acts as a noncompetitive inhibitor of glycerol kinase [1], contrasting with alternative inhibitors such as 1-thioglycerol (competitive, Ki 1.9 mM in bovine adrenal, 3.4 mM in human fibroblasts) [2] and alpha-chlorohydrin (competitive, Ki 30 mM in C. mycoderma) [3]. The noncompetitive mechanism implies that the inhibitor binds to an allosteric site rather than competing directly with glycerol at the active site, which may confer distinct kinetic and pharmacodynamic properties.

Enzyme inhibition mechanism Drug design Metabolic regulation

Enzymatic Selectivity: Differential Effects on Gluconeogenic Pathways

In vivo administration of 2,3-dihydroxypropyl dichloroacetate to CBA/CA mice reduced the conversion of [U-¹⁴C] glycerol into glucose, while gluconeogenesis from fructose was increased [1]. This divergent effect indicates that among the enzymes of gluconeogenesis, only glycerol kinase is inhibited. In contrast, sodium dichloroacetate acts primarily via inhibition of pyruvate dehydrogenase kinase, affecting a broader set of metabolic pathways [2].

Gluconeogenesis Metabolic flux Target selectivity

In Vivo Pharmacodynamic Activity: Blood Glucose Lowering Effect

Oral administration of 2,3-dihydroxypropyl dichloroacetate produced a dose-dependent reduction in blood glucose levels in CBA/CA mice, accompanied by a decrease in liver glycerol kinase specific activity [1]. While specific quantitative changes are not reported in the abstract, the effect aligns with the compound's GK inhibitory mechanism. For comparison, sodium dichloroacetate infused at 300 mg/kg/h for 4 hours in starved rats also decreased blood glucose significantly [2].

Hypoglycemic agent In vivo efficacy Diabetes research

Physicochemical Profile: Key Properties for Formulation and Handling

The compound's predicted physicochemical properties include a density of 1.5±0.1 g/cm³, a boiling point of 331.4±37.0 °C at 760 mmHg, a LogP of -0.46, and a polar surface area of 67 Ų . These parameters inform solubility and membrane permeability, which are critical for formulation development. In contrast, sodium dichloroacetate is highly water-soluble with a LogP of approximately -0.4 [1], but the esterification of 2,3-DHPDCA may confer different lipophilicity and metabolic stability.

Drug formulation Solubility Stability

Dichloroacetate Prodrug Potential: Class-Level Inference from Related Esters

As a dichloroacetate ester of a polyol, 2,3-dihydroxypropyl dichloroacetate belongs to a class of DCA prodrugs designed to modulate the pharmacokinetics of the parent acid. In a comparative study of DCA esters (D1-D4), all derivatives were orally effective in decreasing blood glucose and lactate in normal rats, yet exhibited different durations of action and plasma DCA concentrations [1]. D4 (inositol-hexa [N-methylnicotinate] hexadichloroacetate salt) exerted the most potent and long-lasting effects, while producing lower plasma DCA concentrations than an equivalent dose of sodium DCA. This demonstrates that esterification can decouple efficacy from peak plasma exposure, potentially mitigating DCA-related toxicities.

Prodrug design Pharmacokinetics DCA derivatives

Validated Application Scenarios for 2,3-Dihydroxypropyl Dichloroacetate (CAS 93623-15-5) Based on Differential Evidence


Cancer Cachexia and Lipid Gluconeogenesis Research

The compound's selective inhibition of glycerol kinase reduces the lipid contribution to gluconeogenesis, a pathway implicated in cancer cachexia [1]. Researchers investigating metabolic reprogramming in advanced cancer can utilize 2,3-DHPDCA to dissect the role of glycerol-derived glucose in tumor host metabolism.

Diabetes and Metabolic Disorder Model Development

The dose-dependent blood glucose lowering effect in mice [1], coupled with noncompetitive GK inhibition, makes this compound a useful tool for studying glucose homeostasis. It can serve as a reference inhibitor in experiments aimed at validating new GK inhibitors or exploring combination therapies.

Glycerol Kinase Deficiency In Vitro Modeling

Given its potent and noncompetitive GK inhibition, 2,3-DHPDCA can be employed to chemically induce glycerol kinase deficiency in cellular or animal models [1]. This enables mechanistic studies of the enzyme's role in adrenal function and development, without genetic manipulation.

Dichloroacetate Prodrug Synthesis and Evaluation

As a DCA ester, 2,3-DHPDCA represents a scaffold for developing novel DCA prodrugs with potentially improved pharmacokinetic properties [2]. Pharmaceutical chemists can use this compound as a benchmark for assessing the impact of esterification on release kinetics and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydroxypropyl dichloroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.